Cas no 2137458-86-5 (5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine)

5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine structure
2137458-86-5 structure
Product name:5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine
CAS No:2137458-86-5
MF:C11H15NS2
Molecular Weight:225.373500108719
CID:6357903
PubChem ID:165864013

5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine 化学的及び物理的性質

名前と識別子

    • 5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine
    • 2137458-86-5
    • 5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
    • EN300-1075552
    • インチ: 1S/C11H15NS2/c1-4-11(8-13-6-1)10-9(2-5-12-11)3-7-14-10/h3,7,12H,1-2,4-6,8H2
    • InChIKey: XPBIRQNOTCJHMU-UHFFFAOYSA-N
    • SMILES: S1CCCC2(C1)C1=C(C=CS1)CCN2

計算された属性

  • 精确分子量: 225.06459183g/mol
  • 同位素质量: 225.06459183g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 65.6Ų

5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1075552-0.05g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
0.05g
$1008.0 2023-10-28
Enamine
EN300-1075552-0.25g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
0.25g
$1104.0 2023-10-28
Enamine
EN300-1075552-10.0g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5
10g
$5405.0 2023-05-26
Enamine
EN300-1075552-0.1g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
0.1g
$1056.0 2023-10-28
Enamine
EN300-1075552-2.5g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
2.5g
$2351.0 2023-10-28
Enamine
EN300-1075552-5g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
5g
$3479.0 2023-10-28
Enamine
EN300-1075552-1g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
1g
$1200.0 2023-10-28
Enamine
EN300-1075552-0.5g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5 95%
0.5g
$1152.0 2023-10-28
Enamine
EN300-1075552-1.0g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5
1g
$1256.0 2023-05-26
Enamine
EN300-1075552-5.0g
5',6'-dihydro-4'H-spiro[thiane-3,7'-thieno[2,3-c]pyridine]
2137458-86-5
5g
$3645.0 2023-05-26

5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine 関連文献

5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridineに関する追加情報

Comprehensive Overview of 5',6'-Dihydro-4'H-spirothiane-3,7'-thieno[2,3-c]pyridine (CAS No. 2137458-86-5)

The compound 5',6'-dihydro-4'H-spirothiane-3,7'-thieno[2,3-c]pyridine (CAS No. 2137458-86-5) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its spirothiane core, fused with a thienopyridine moiety, presents a promising scaffold for drug discovery and functional material development. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders and optoelectronic materials, aligning with current trends in precision medicine and sustainable technologies.

Recent studies highlight the compound's relevance to neurodegenerative disease research, a hot topic in 2024 as global populations age. The spirocyclic structure of CAS 2137458-86-5 shows structural similarities to known dopamine receptor modulators, sparking investigations into its potential for Parkinson's disease therapeutics. Computational chemistry analyses suggest the molecule's blood-brain barrier permeability could be optimized through strategic derivatization, addressing a key challenge in CNS drug development.

From a materials science perspective, the thieno[2,3-c]pyridine component of this compound exhibits interesting charge transport properties, making it a candidate for organic semiconductor applications. This aligns with growing industry demand for flexible electronics and wearable technology components. The compound's electron-deficient heterocycle structure suggests potential as an n-type semiconductor, particularly when incorporated into π-conjugated systems for organic field-effect transistors (OFETs).

Synthetic approaches to 5',6'-dihydro-4'H-spirothiane-3,7'-thieno[2,3-c]pyridine typically involve multicomponent reactions or cascade cyclizations, with recent literature emphasizing atom-economical methods in line with green chemistry principles. The spiro center introduces three-dimensional complexity that challenges traditional structure-activity relationship (SAR) studies, requiring advanced computational modeling techniques for proper characterization.

Analytical characterization of CAS 2137458-86-5 presents unique challenges due to its sterically constrained geometry. Modern techniques like cryo-electron microscopy and solid-state NMR are being employed to elucidate its conformational preferences. These structural insights are crucial for understanding its molecular recognition properties in potential therapeutic applications.

The compound's intellectual property landscape shows increasing activity, with several patents filed in 2022-2023 covering its derivatives for various applications. This reflects the growing commercial interest in spirocyclic compounds as privileged structures in medicinal chemistry. The thienopyridine-spirothiane hybrid structure represents an innovative approach to addressing drug resistance challenges in multiple therapeutic areas.

From a drug metabolism perspective, preliminary studies suggest that the sulfur-containing heterocycles in this molecule may influence its pharmacokinetic profile, particularly regarding cytochrome P450 interactions. These findings are important for researchers investigating personalized medicine approaches, as they highlight potential drug-drug interaction considerations for future clinical development.

In materials applications, the electron-withdrawing character of the thieno[2,3-c]pyridine system makes CAS 2137458-86-5 particularly interesting for organic photovoltaic research. Its potential as a non-fullerene acceptor in bulk heterojunction solar cells is currently under investigation, responding to the renewable energy sector's need for high-efficiency organic photovoltaics.

The compound's structure-property relationships continue to be an active area of research, with particular focus on how conformational restriction affects its electronic properties and biological activity. Advanced quantum chemical calculations are being employed to predict its behavior in different environments, supporting rational design of derivatives with tailored properties.

As research into 5',6'-dihydro-4'H-spirothiane-3,7'-thieno[2,3-c]pyridine progresses, its potential applications continue to expand. Current investigations explore its utility in fluorescent probes for biological imaging, catalysis as a ligand scaffold, and even as a building block for metal-organic frameworks (MOFs). The compound's versatility exemplifies the growing importance of multifunctional molecular architectures in modern chemical research.

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